3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride
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Overview
Description
3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride is a complex organic compound that features a difluoromethyl group, a phenyl ring, and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-(difluoromethyl)phenylacetic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The phenyl ring can undergo electrophilic aromatic substitution reactions, while the difluoromethyl group can be involved in oxidation-reduction processes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl fluoride group under mild conditions.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitrating agents can be used to introduce substituents onto the phenyl ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Aromatic Substitution Products: Halogenated or nitrated derivatives of the phenyl ring can be obtained.
Scientific Research Applications
3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting serine proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions involving excessive protease activity.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction disrupts the normal catalytic activity of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-[3-(Trifluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride
- 3-[[2-[3-(Difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl chloride
Uniqueness
3-{2-[3-(Difluoromethyl)phenyl]acetamido}benzene-1-sulfonyl fluoride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
3-[[2-[3-(difluoromethyl)phenyl]acetyl]amino]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c16-15(17)11-4-1-3-10(7-11)8-14(20)19-12-5-2-6-13(9-12)23(18,21)22/h1-7,9,15H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSPLVXFGSANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)F)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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